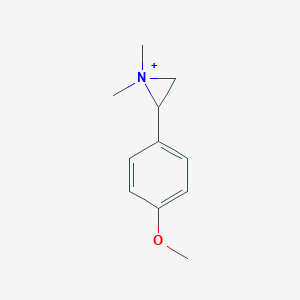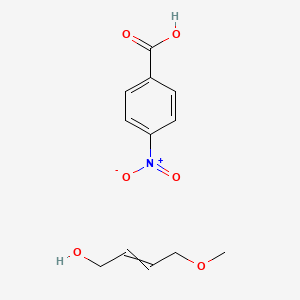![molecular formula C9H12N2O4S B14598354 {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-71-0](/img/structure/B14598354.png)
{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of an aminophenyl group, a sulfamoyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-aminobenzylamine with sulfamoyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aminophenyl derivatives.
Aplicaciones Científicas De Investigación
{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of {[(2-Aminophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The sulfamoyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **N
Sulfanilamide: A sulfonamide antibiotic with a similar sulfamoyl group.
2-Aminobenzoic acid: Shares the aminophenyl group but lacks the sulfamoyl moiety.
Propiedades
Número CAS |
61154-71-0 |
|---|---|
Fórmula molecular |
C9H12N2O4S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
2-[(2-aminophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-8-4-2-1-3-7(8)5-11-16(14,15)6-9(12)13/h1-4,11H,5-6,10H2,(H,12,13) |
Clave InChI |
KKHUUXVXOYRGTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNS(=O)(=O)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)



![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)
